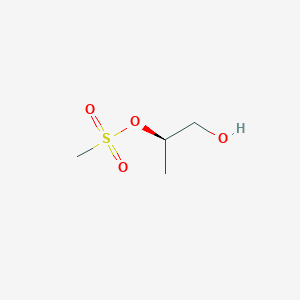
Ethyl 1,2,2-trimethylpropyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2,2-trimethylpropyl methylphosphonate is an organophosphorus compound with the molecular formula C9H21O3P.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1,2,2-trimethylpropyl methylphosphonate can be synthesized through the alcoholysis of 1,2,2-trimethylpropyl-methylfluorophosphonate. This reaction involves the use of sodium ethoxide in ethanol as a reagent. The reaction proceeds under mild conditions and results in the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,2,2-trimethylpropyl methylphosphonate undergoes various chemical reactions, including:
Alcoholysis: Reaction with alcohols in the presence of alkoxides.
Hydrolysis: Reaction with water to form phosphonic acid derivatives.
Substitution: Reaction with nucleophiles to replace the ethoxy group.
Common Reagents and Conditions
Alcoholysis: Sodium alkoxides (e.g., sodium methoxide, sodium ethoxide) in corresponding alcohols (e.g., methanol, ethanol).
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in appropriate solvents.
Major Products Formed
Alcoholysis: Formation of corresponding alkyl phosphonates.
Hydrolysis: Formation of phosphonic acid derivatives.
Substitution: Formation of substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,2,2-trimethylpropyl methylphosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a prodrug for phosphonate-based therapeutics.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 1,2,2-trimethylpropyl methylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various nucleophiles, leading to the formation of stable complexes. The compound’s reactivity is influenced by the presence of the ethoxy and methyl groups, which can affect its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,2,2-trimethylpropyl methylphosphonate can be compared with other similar compounds, such as:
Pinacolyl methylphosphonate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Methylphosphonic acid derivatives: Share the phosphonate group but differ in their alkyl substituents, affecting their chemical properties and uses.
Eigenschaften
CAS-Nummer |
7040-56-4 |
|---|---|
Molekularformel |
C9H21O3P |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
3-[ethoxy(methyl)phosphoryl]oxy-2,2-dimethylbutane |
InChI |
InChI=1S/C9H21O3P/c1-7-11-13(6,10)12-8(2)9(3,4)5/h8H,7H2,1-6H3 |
InChI-Schlüssel |
PXJWMQULMOEILY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C)OC(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)







